molecular formula C24H46N2O3 B12742631 9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- CAS No. 72987-28-1

9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)-

Cat. No.: B12742631
CAS No.: 72987-28-1
M. Wt: 410.6 g/mol
InChI Key: CLPCIWOXMSGCSZ-WAUBNHITSA-N
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Description

9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- is a complex organic compound with a molecular formula of C25H49N3O This compound is characterized by the presence of a long hydrocarbon chain with multiple functional groups, including an amide group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- typically involves the reaction of 9,12-octadecadienoic acid with an appropriate amine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide and hydroxyethyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9,12-Octadecadienamide, N-(3-methoxyphenyl)methyl-
  • 9,12-Octadecadienamide, N-(3-aminopropyl)methylamino

Uniqueness

9,12-Octadecadienamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

72987-28-1

Molecular Formula

C24H46N2O3

Molecular Weight

410.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]propan-1-amine oxide

InChI

InChI=1S/C24H46N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(28)25-20-18-21-26(2,29)22-23-27/h7-8,10-11,27H,3-6,9,12-23H2,1-2H3,(H,25,28)/b8-7+,11-10+/t26-/m1/s1

InChI Key

CLPCIWOXMSGCSZ-WAUBNHITSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC[N@+](C)(CCO)[O-]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-]

Origin of Product

United States

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